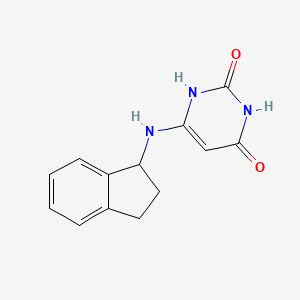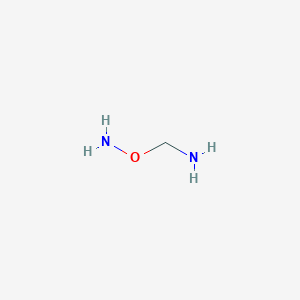![molecular formula C17H34O2 B15167654 1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL CAS No. 597552-29-9](/img/structure/B15167654.png)
1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is a chemical compound with a complex structure that includes both an alkyl chain and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol typically involves the reaction of 3-methylbut-3-en-1-ol with dodecan-2-ol under specific conditions. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .
化学反応の分析
Types of Reactions
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
科学的研究の応用
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to cell membrane interactions due to its amphiphilic nature.
作用機序
The mechanism by which 1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol exerts its effects involves interactions with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
類似化合物との比較
Similar Compounds
3-Methylbut-3-en-1-ol: A related compound with similar structural features but lacking the dodecan-2-ol moiety.
1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar reactivity.
Uniqueness
1-[(3-Methylbut-3-en-1-yl)oxy]dodecan-2-ol is unique due to its specific combination of an alkyl chain and an
特性
CAS番号 |
597552-29-9 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
1-(3-methylbut-3-enoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-17(18)15-19-14-13-16(2)3/h17-18H,2,4-15H2,1,3H3 |
InChIキー |
MVMXXNAAIGNUSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COCCC(=C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



sulfanium bromide](/img/structure/B15167593.png)


![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)

![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)


![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
